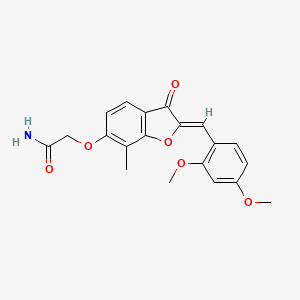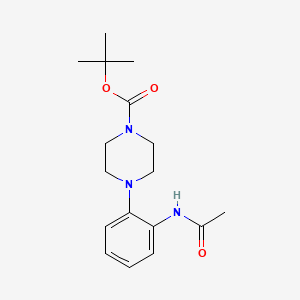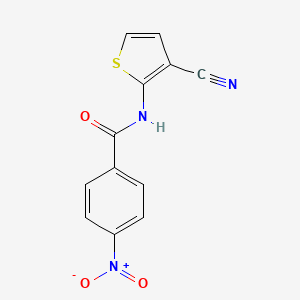
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H25FN4O5S and its molecular weight is 500.55. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Studies
A series of amide derivatives of quinolone, which include structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These studies have shown significant activity against both gram-positive and gram-negative bacteria, as well as fungal strains, indicating a broad spectrum of potential antimicrobial application. The incorporation of different substituents at specific positions on the quinolone backbone, such as fluorophenyl piperazine and morpholinosulfonyl groups, plays a crucial role in determining the antimicrobial efficacy of these compounds (Patel, Patel, & Chauhan, 2007).
Anticancer Research
The modification of quinolone derivatives by introducing various substituents, including the fluorophenyl and morpholinosulfonyl groups, has also been explored for anticancer applications. Certain derivatives have demonstrated the ability to inhibit tubulin polymerization, a critical process in cancer cell division, showing potential as anticancer agents. The cytotoxic activity of these compounds has been tested against several cancer cell lines, with some derivatives exhibiting promising results in inhibiting cancer cell growth and affecting the cell cycle, particularly in leukemia cells (Řehulka et al., 2020).
Novel Syntheses and Characterization
Research has also focused on the novel synthesis of quinolone derivatives, including methods for introducing the specified substituents to create compounds with potential antimicrobial and anticancer activities. These studies provide valuable insights into the chemical properties and structural characterizations of these compounds, laying the groundwork for further exploration of their therapeutic potential (Babu, Srinivasulu, & Kotakadi, 2015).
Propriétés
Numéro CAS |
688750-30-3 |
|---|---|
Nom du produit |
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one |
Formule moléculaire |
C24H25FN4O5S |
Poids moléculaire |
500.55 |
Nom IUPAC |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-morpholin-4-ylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C24H25FN4O5S/c25-20-3-1-2-4-22(20)27-7-9-28(10-8-27)24(31)19-16-26-21-6-5-17(15-18(21)23(19)30)35(32,33)29-11-13-34-14-12-29/h1-6,15-16H,7-14H2,(H,26,30) |
Clé InChI |
YBWJZGOCNUWMEI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCOCC5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2571821.png)



![1-[3-(4-Morpholinyl)propylamino]-3-propan-2-yl-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2571826.png)


![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2571830.png)
![Bicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B2571831.png)
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2571836.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2571841.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2571842.png)